molecular formula C13H18N2O6S B15123830 Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate CAS No. 94199-95-8

Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate

Cat. No.: B15123830
CAS No.: 94199-95-8
M. Wt: 330.36 g/mol
InChI Key: FKFRPOGPNHJBGP-UHFFFAOYSA-N
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Description

BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE is a chemical compound with the molecular formula C13H18N2O6S and a molecular weight of 330.36 g/mol. It is also known by its IUPAC name, [4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butan-2-yl] methanesulfonate. This compound is notable for its unique structure, which includes a benzyl group, an aminocarbonyl group, and a methanesulfonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE typically involves the reaction of benzyl carbamate with a suitable aminocarbonyl compound and a methanesulfonylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the aminocarbonyl group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    BENZYLOXYCARBONYL THREONINE AMIDE O-MESYLATE: Similar in structure but differs in the specific functional groups attached to the core molecule.

    CARBAMIC ACID DERIVATIVES: Share the carbamate functional group but vary in the substituents attached to the nitrogen and oxygen atoms.

Uniqueness

BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE is unique due to its combination of a benzyl group, an aminocarbonyl group, and a methanesulfonate ester, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butan-2-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-9(21-22(2,18)19)11(12(14)16)15-13(17)20-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFRPOGPNHJBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20916199
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-[(methanesulfonyl)oxy]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94199-95-8
Record name Carbamic acid, [1-(aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94199-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094199958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-[(methanesulfonyl)oxy]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl [1-(aminocarbonyl)-2-[(methylsulphonyl)oxy]propyl]carbamate
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